molecular formula C16H18N2OS B2681577 N-[(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHYL]CYCLOBUTANECARBOXAMIDE CAS No. 1421508-86-2

N-[(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHYL]CYCLOBUTANECARBOXAMIDE

Cat. No.: B2681577
CAS No.: 1421508-86-2
M. Wt: 286.39
InChI Key: PKMZAZRAXUNYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHYL]CYCLOBUTANECARBOXAMIDE is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are found in various pharmaceuticals and biologically active molecules .

Preparation Methods

The synthesis of N-[(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHYL]CYCLOBUTANECARBOXAMIDE typically involves the reaction of 4-methyl-2-phenyl-1,3-thiazole with cyclobutanecarboxylic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions . Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

N-[(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHYL]CYCLOBUTANECARBOXAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHYL]CYCLOBUTANECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHYL]CYCLOBUTANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows the compound to bind to enzymes and receptors, modulating their activity. This can lead to the inhibition of certain biochemical pathways, resulting in its therapeutic effects .

Comparison with Similar Compounds

N-[(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHYL]CYCLOBUTANECARBOXAMIDE can be compared with other thiazole derivatives such as sulfathiazole, ritonavir, and abafungin. These compounds share similar structural features but differ in their specific biological activities and applications

Properties

IUPAC Name

N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-11-14(10-17-15(19)12-8-5-9-12)20-16(18-11)13-6-3-2-4-7-13/h2-4,6-7,12H,5,8-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMZAZRAXUNYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.